Cas no 323574-82-9 (Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-)

Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-
- N-[(4-tert-butylphenyl)methyl]aniline
- N-(4-tert-Butylbenzyl)aniline
- MFCD11124540
- AKOS005293097
- SCHEMBL7995375
- 323574-82-9
-
- MDL: MFCD11124540
- インチ: InChI=1S/C17H21N/c1-17(2,3)15-11-9-14(10-12-15)13-18-16-7-5-4-6-8-16/h4-12,18H,13H2,1-3H3
- InChIKey: PVAVPLXNUBVKPH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 239.167399674Da
- どういたいしつりょう: 239.167399674Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB491109-1 g |
N-(4-tert-Butylbenzyl)aniline |
323574-82-9 | 1g |
€340.00 | 2023-04-20 | ||
abcr | AB491109-1g |
N-(4-tert-Butylbenzyl)aniline; . |
323574-82-9 | 1g |
€340.00 | 2025-02-15 |
Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-に関する追加情報
Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- (CAS No. 323574-82-9): A Comprehensive Overview
Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-, identified by its Chemical Abstracts Service (CAS) number 323574-82-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the class of substituted anilines, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a phenyl group and a tertiary butyl substituent at the para position of the benzene ring imparts distinct reactivity and functionality, making it a valuable scaffold for further chemical modifications.
The molecular structure of Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- consists of a benzene ring substituted with an amine group at the nitrogen position and a tertiary butyl group at the fourth position. This arrangement creates a molecule with both basic and lipophilic characteristics, which can be exploited in various chemical reactions and biological assays. The compound's solubility profile and stability under different conditions are also critical factors that influence its utility in synthetic and pharmaceutical applications.
In recent years, there has been growing interest in exploring the pharmacological potential of substituted anilines like Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-. Researchers have been investigating its role as an intermediate in the synthesis of more complex molecules with therapeutic properties. For instance, derivatives of this compound have shown promise in the development of novel antimicrobial agents. The tertiary butyl group enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability, crucial factors for drug efficacy.
The amine functionality in Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- also allows for further derivatization through reactions such as acylation or alkylation. These modifications can lead to the creation of new compounds with tailored properties for specific applications. For example, acylation can introduce carboxylic acid derivatives that may enhance binding affinity to biological targets. Such modifications are often explored in drug discovery pipelines to optimize pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the importance of understanding the electronic properties of aromatic compounds like Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-. The presence of electron-withdrawing groups such as the tertiary butyl substituent can influence the molecule's reactivity and interaction with biological systems. Computational chemistry techniques have been employed to model these interactions, providing insights into how structural changes can affect molecular behavior. These computational studies are invaluable for guiding experimental design and predicting potential outcomes.
The synthesis of Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The choice of reaction conditions depends on factors such as substrate availability, desired regioselectivity, and scalability. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to produce larger quantities for research and industrial purposes.
In addition to its synthetic utility, Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- has been studied for its potential role in material science applications. The unique electronic properties of substituted anilines make them attractive candidates for use in organic electronics and sensors. Researchers have explored their incorporation into conductive polymers or as components in light-emitting diodes (LEDs). These applications leverage the compound's ability to transport charge efficiently across different materials.
The safety profile of Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- is another critical aspect that warrants careful consideration during handling and application. While not classified as a hazardous material under standard regulations, proper precautions should still be taken to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles when handling the compound in laboratory settings. Additionally, good ventilation is essential to prevent inhalation of any vapors that may be produced during reactions or manipulations.
The environmental impact of using Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl- also deserves attention. Efforts should be made to minimize waste generation and ensure proper disposal of any unused or byproduct materials. Green chemistry principles can be applied to develop more sustainable synthetic routes that reduce reliance on hazardous reagents or generate less toxic waste streams. Such approaches align with broader goals aimed at promoting environmental stewardship within the chemical industry.
In conclusion, Benzenemethanamine, 4-(1,1-dimethylethyl)-N-phenyl-, CAS No.323574-82-9, is a versatile compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications that can lead to novel therapeutic agents or advanced materials. Continued exploration into its properties and applications will undoubtedly yield further insights into its utility across multiple scientific disciplines.
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